6-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide
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Overview
Description
The compound 6-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound is characterized by its combination of methoxy, propylsulfonyl, tetrahydroquinolin, and indole carboxamide moieties.
Mechanism of Action
Target of Action
The primary target of this compound is chloride ions . Chloride ions play a crucial role in maintaining proper electrolyte balance, pH levels, and fluid pressure in biological systems .
Mode of Action
The compound operates as a fluorescent indicator for chloride ions . It has an excitation peak at 317 nm and an emission peak at 451 nm . The fluorescence of the compound is quenched by chloride ions through a process known as collisional quenching . This means that the degree of fluorescence decrease can be used to measure chloride concentrations .
Biochemical Pathways
The compound’s interaction with chloride ions can impact various biochemical pathways. For instance, it can affect the function of the cystic fibrosis transmembrane conductance regulator (CFTR) , a protein that controls the movement of chloride ions in and out of cells . This can have downstream effects on cellular volume and electrolyte balance .
Pharmacokinetics
It is mentioned that the compound can be loaded into cells byhypotonic shock , suggesting that it may be taken up rapidly by cells under certain conditions.
Result of Action
The compound’s action results in a change in fluorescence that corresponds to the concentration of chloride ions . This can provide valuable information about chloride ion concentrations and their role in various physiological processes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, it is recommended to store the compound at -15°C and minimize light exposure to maintain its stability . Furthermore, the compound’s fluorescence is dependent on the concentration of chloride ions, which can vary depending on the cellular and extracellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide involves several steps:
Formation of Tetrahydroquinoline Core: : The starting material, a substituted benzene, undergoes a series of reactions such as nitration, reduction, and cyclization to form the tetrahydroquinoline core.
Introduction of Methoxy Group: : A methoxy group is introduced via methylation, usually using methanol in the presence of a base.
Sulfonylation: : The propylsulfonyl group is introduced through sulfonylation using propylsulfonyl chloride and a base such as pyridine.
Indole Carboxamide Formation: : The indole ring is formed through Fischer indole synthesis, followed by carboxamide formation via reaction with a suitable carboxylate precursor.
Industrial Production Methods
The industrial production of this compound would likely involve optimization of the above laboratory synthesis steps to maximize yield and purity while minimizing costs and environmental impact. Large-scale production might also incorporate continuous flow processes and the use of automated reactors to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the methoxy and tetrahydroquinoline moieties.
Reduction: : Reduction reactions can be employed to modify the sulfonyl group or reduce any potentially present nitro groups.
Substitution: : Electrophilic and nucleophilic substitution reactions are feasible, particularly at the indole ring and methoxy group.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: : Various halides or nucleophiles under basic or acidic conditions, depending on the specific substitution reaction.
Major Products
Oxidation: : Oxidized derivatives such as sulfoxides or sulfones.
Reduction: : Reduced derivatives such as amines or alkanes.
Substitution: : Various substituted indoles and quinolines depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, 6-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide can serve as a building block for more complex molecules and as a model compound for studying reaction mechanisms involving indole and quinoline derivatives.
Biology
In biological research, this compound may be used to investigate its interactions with biological macromolecules, such as proteins and nucleic acids, due to its structurally diverse and bioactive functional groups.
Medicine
Potential medicinal applications could include its evaluation as a lead compound in drug discovery for various therapeutic targets, given its resemblance to known bioactive indole and quinoline derivatives.
Industry
In industry, it could be utilized in the development of advanced materials, including pharmaceuticals, agrochemicals, and specialty chemicals, due to its complex and tunable molecular structure.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-1,2,3,4-tetrahydroquinoline: : Lacks the sulfonyl and indole carboxamide groups.
N-propylsulfonyl-1,2,3,4-tetrahydroquinoline: : Lacks the methoxy and indole carboxamide groups.
Indole-2-carboxamide: : Lacks the methoxy, sulfonyl, and tetrahydroquinoline moieties.
Uniqueness
The uniqueness of 6-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide lies in its combined structural features, which provide a diverse array of functional groups for interaction with various targets. This makes it a valuable compound for multidisciplinary research and application.
Properties
IUPAC Name |
6-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-3-11-30(27,28)25-10-4-5-16-12-17(7-9-21(16)25)23-22(26)20-13-15-6-8-18(29-2)14-19(15)24-20/h6-9,12-14,24H,3-5,10-11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOAASSYTBGWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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